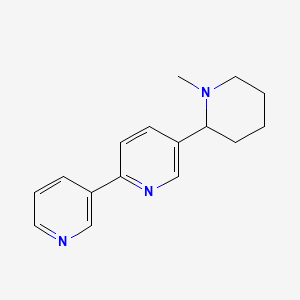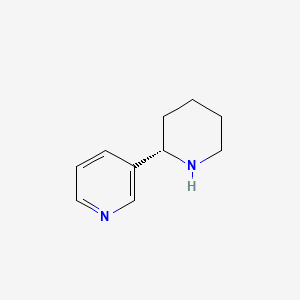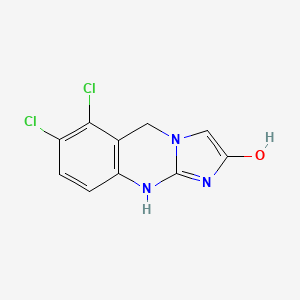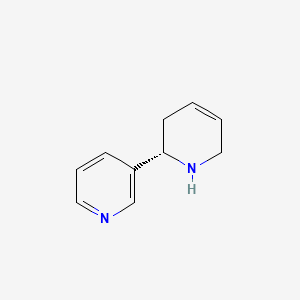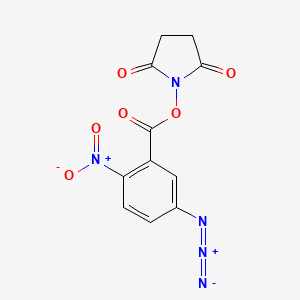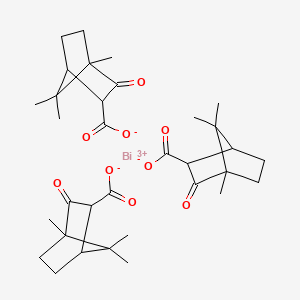
Bismuth camphocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth camphocarbonate is used as a treatment for herpes zoster.
Wissenschaftliche Forschungsanwendungen
1. Cancer Chemo- and Radiotherapy
Bismuth compounds, including bismuth camphocarbonate, have been utilized in biomedicine due to their therapeutic effects. Recent research has focused on their application as potent anticancer drugs in chemo- and radiotherapy. Studies indicate that bismuth compounds inhibit the growth and proliferation of various tumors, such as breast, colon, ovarian, and lung cancers. Moreover, bismuth-based nanoparticles and nanodots are being researched for their potential in enhancing the therapeutic efficacy of ionizing radiation in advanced radiotherapy (Kowalik, Masternak, & Barszcz, 2019).
2. Photonic Materials
Bismuth, including its derivatives like bismuth camphocarbonate, has significant applications in photonic materials due to its unique properties. These materials are vital in telecommunications, biomedicine, white light illumination, and lasers. Research in bismuth-activated photonic materials has shown promise, particularly in the near-infrared spectral region, for applications in optical amplifiers, fiber lasers, bioimaging, and white light-emitting diodes (Sun, Zhou, & Qiu, 2014).
3. Supercapacitors and Energy Storage
Research on bismuth compounds has extended to energy storage applications, with bismuth oxycarbonate and bismuth oxide, derived from bismuth camphocarbonate, showing high specific capacity as anodes in supercapacitors. These materials demonstrate excellent rate capability and energy density, making them suitable for practical applications in energy storage systems (Xiao et al., 2023).
4. Photocatalytic Applications
Bismuth subcarbonate, a derivative of bismuth camphocarbonate, has been synthesized for enhanced photocatalytic degradation of dye pollutants. These photocatalysts show improved efficiency under visible light, making them suitable for environmental remediation and pollution control (Wang et al., 2013).
5. Medical Applications
Bismuth camphocarbonate has been used in medical applications, particularly in antibacterial treatments. Its nanoforms have shown significant antibacterial properties against Helicobacter pylori, a bacterium causing peptic ulcers and gastritis (Chen et al., 2006).
6. Bismuth-Based Nanoparticles
Studies on bismuth-based nanoparticles, including those derived from bismuth camphocarbonate, have expanded to various biomedical applications. These nanoparticles are used in cancer therapy, photothermal and radiation therapy, multimodal imaging, drug delivery, biosensing, and tissue engineering, owing to their unique properties such as high X-ray attenuation coefficient and NIR absorbance (Shahbazi et al., 2020).
7. Flame Retardancy and Smoke Suppression
Bismuth subcarbonate nanoparticles have been applied in polymers to enhance thermal stability, flame retardancy, and smoke suppression properties. These applications are particularly relevant in improving fire safety properties of polymers (Jiang et al., 2014).
Eigenschaften
CAS-Nummer |
19495-28-4 |
|---|---|
Produktname |
Bismuth camphocarbonate |
Molekularformel |
C33H45BiO9 |
Molekulargewicht |
794.7 g/mol |
IUPAC-Name |
bismuth;4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/3C11H16O3.Bi/c3*1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14;/h3*6-7H,4-5H2,1-3H3,(H,13,14);/q;;;+3/p-3 |
InChI-Schlüssel |
UKRHKPCWTGYGIN-UHFFFAOYSA-K |
SMILES |
CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.[Bi+3] |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.[Bi+3] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Bismuth camphocarbonate; Bi-Valeas; Cardyl; Solmuth; Rectobismutina; Angimuth; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



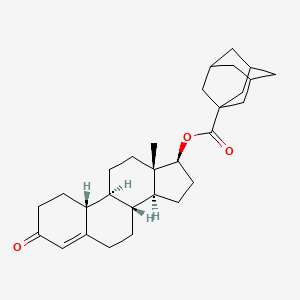

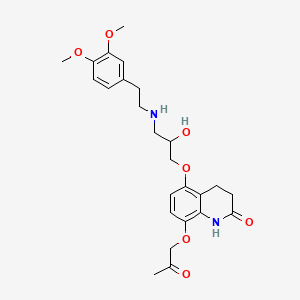
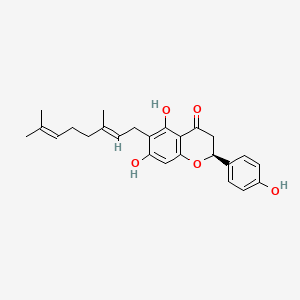
![7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B1667368.png)
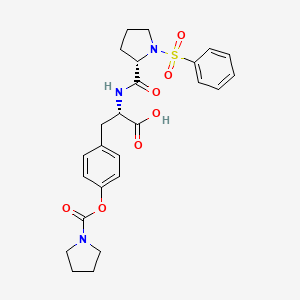

![N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B1667374.png)
